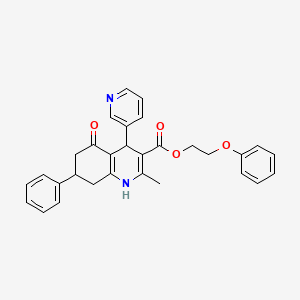

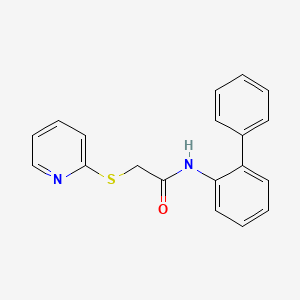

N-(1-methyl-4-piperidinyl)-N'-phenylurea

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(1-methyl-4-piperidinyl)-N'-phenylurea (MPPU) is a chemical compound that has been widely used in scientific research for its unique properties. It is a potent and selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, which plays a crucial role in synaptic plasticity and learning and memory processes.

Mécanisme D'action

Target of Action

The compound N-(1-methyl-4-piperidinyl)-N’-phenylurea, also known as Vandetanib , is a potent and selective inhibitor of VEGFR (vascular endothelial growth factor receptor), EGFR (epidermal growth factor receptor), and RET (REarranged during Transfection) tyrosine kinases . These targets play crucial roles in tumor angiogenesis and tumor cell proliferation .

Mode of Action

Vandetanib acts as an oral once-daily kinase inhibitor. It interacts with its targets by inhibiting the tyrosine kinases of VEGFR, EGFR, and RET . This inhibition disrupts the signaling pathways involved in tumor growth, progression, and angiogenesis .

Biochemical Pathways

The inhibition of VEGFR, EGFR, and RET tyrosine kinases by Vandetanib affects multiple biochemical pathways. These include pathways involved in tumor angiogenesis and tumor cell proliferation . The downstream effects of this inhibition can lead to a decrease in tumor growth and progression .

Pharmacokinetics

The pharmacokinetics of Vandetanib involves its metabolism primarily by CYP3A4, and Vandetanib-N-oxide is primarily produced by flavin–containing monooxygenase enzymes FMO1 and FMO3 . These metabolic processes can impact the bioavailability of the compound .

Result of Action

The result of Vandetanib’s action is the inhibition of tumor angiogenesis and tumor cell proliferation . This can lead to a decrease in tumor growth and progression, making it a potential therapeutic agent for various types of tumors .

Action Environment

The action, efficacy, and stability of Vandetanib can be influenced by various environmental factors. These can include factors such as the presence of other drugs, the patient’s health status, and genetic factors . .

Safety and Hazards

Propriétés

IUPAC Name |

1-(1-methylpiperidin-4-yl)-3-phenylurea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N3O/c1-16-9-7-12(8-10-16)15-13(17)14-11-5-3-2-4-6-11/h2-6,12H,7-10H2,1H3,(H2,14,15,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYJNPSFTIQYAIF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(CC1)NC(=O)NC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(5-nitro-8-quinolinyl)amino]-1-butanol](/img/structure/B5171132.png)

![N-[(4-ethyl-1,3-thiazol-2-yl)methyl]-6-(propylamino)nicotinamide](/img/structure/B5171151.png)

![N-cyclooctyl-4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5171165.png)

![3-chloro-N-[2-(dimethylamino)ethyl]-4-{[1-(3-thienylmethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5171167.png)

![propyl 4-[2-(benzyloxy)phenyl]-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5171175.png)

![methyl 4-{[3-(2-fluorobenzyl)-3-(hydroxymethyl)-1-piperidinyl]methyl}benzoate](/img/structure/B5171182.png)

![N-(2-{[2-(cyclopropylamino)-2-oxoethyl]thio}-1,3-benzothiazol-6-yl)-2-[(6-ethoxy-1,3-benzothiazol-2-yl)thio]acetamide](/img/structure/B5171192.png)

![3-[(3-fluorophenyl)amino]-2-[4-(4-hydroxy-3-methoxyphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5171199.png)

![1-(3,4-dimethoxyphenyl)-3-[(2,5-dimethoxyphenyl)amino]-2-propen-1-one](/img/structure/B5171204.png)

![3-[(phenylsulfonyl)amino]-N-3-pyridinylbenzamide](/img/structure/B5171210.png)